molecular formula C18H23NO4S2 B10849425 Isochroman mono-carboxylic acid

Isochroman mono-carboxylic acid

Cat. No.: B10849425
M. Wt: 381.5 g/mol
InChI Key: KRQHPRIBLJFGIT-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isochroman mono-carboxylic acid is a chemical compound belonging to the isochroman family. Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring. The mono-carboxylic acid derivative features a carboxyl group (-COOH) attached to the isochroman structure, making it a versatile compound in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Isochroman mono-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of different functional groups at specific positions on the isochroman ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products

The major products formed from these reactions include various functionalized isochromans, such as α-alkoxy isochroman derivatives and fluorinated isochromans .

Scientific Research Applications

Isochroman mono-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isochroman mono-carboxylic acid is unique due to its carboxyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and drug candidates.

Properties

Molecular Formula

C18H23NO4S2

Molecular Weight

381.5 g/mol

IUPAC Name

(3S)-7-[5-[(3R)-dithiolan-3-yl]pentanoylamino]-3,4-dihydro-1H-isochromene-3-carboxylic acid

InChI

InChI=1S/C18H23NO4S2/c20-17(4-2-1-3-15-7-8-24-25-15)19-14-6-5-12-10-16(18(21)22)23-11-13(12)9-14/h5-6,9,15-16H,1-4,7-8,10-11H2,(H,19,20)(H,21,22)/t15-,16+/m1/s1

InChI Key

KRQHPRIBLJFGIT-CVEARBPZSA-N

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)NC2=CC3=C(C[C@H](OC3)C(=O)O)C=C2

Canonical SMILES

C1CSSC1CCCCC(=O)NC2=CC3=C(CC(OC3)C(=O)O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.